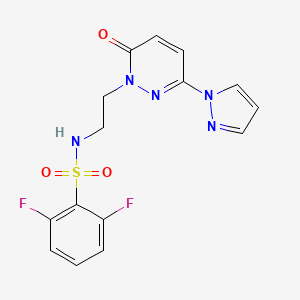
2,6-difluoro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13F2N5O3S and its molecular weight is 381.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,6-Difluoro-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzenesulfonamide structure, enhanced by the incorporation of fluorine atoms and various heterocycles, notably pyridazine and pyrazole moieties. These structural characteristics are believed to contribute significantly to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H13F2N5O3S, with a molecular weight of approximately 381.36 g/mol. The presence of fluorine enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Enzyme Inhibition
Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes involved in inflammatory processes:
- Carbonic Anhydrases (CAs): The compound has shown potent inhibition against carbonic anhydrase isoforms, particularly hCA II, with inhibition constants in the low nanomolar range (e.g., Ki values around 5.3 nM). This suggests strong binding affinity at the enzyme's active site, facilitated by hydrogen bonding and non-covalent interactions due to the sulfonamide group .
- Cyclooxygenases (COX): It also inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in mediating inflammatory responses. The dual-targeting capability against both CAs and COXs underscores its potential as an anti-inflammatory agent .
Anti-inflammatory Properties
The compound's anti-inflammatory properties have been corroborated through various studies that indicate its effectiveness in reducing inflammation markers in vitro and in vivo. For instance, derivatives of this compound have been tested for their ability to inhibit COX enzymes, demonstrating significant activity with Ki values ranging from 19.2 to 37.1 nM .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique attributes of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Hydrazinobenzenesulfonamide | Similar core structure | Precursor for various derivatives |
| Polmacoxib | Contains furanone instead of pyridazine | Dual inhibitor of COX and carbonic anhydrase |
| Benzenesulfonamide derivatives | General class with varying substituents | Diverse pharmacological activities |
The unique combination of fluorination and dual-targeting capabilities enhances the therapeutic potential of this compound compared to others that may only target a single pathway .
Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- In vitro Studies: Inhibition assays against hCA isoforms demonstrated that modifications to the molecule could significantly affect binding affinity and inhibitory potency.
- In vivo Studies: Animal models treated with this compound showed reduced inflammation markers and pain relief comparable to established anti-inflammatory drugs .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O3S/c16-11-3-1-4-12(17)15(11)26(24,25)19-8-10-22-14(23)6-5-13(20-22)21-9-2-7-18-21/h1-7,9,19H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKHTRKBVMHRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














